N-(3-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)phenyl)acetamide N-(3-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 899729-70-5
VCID: VC6053962
InChI: InChI=1S/C13H13N7O/c1-8(21)16-9-4-3-5-10(6-9)17-12-11-13(15-7-14-12)20(2)19-18-11/h3-7H,1-2H3,(H,16,21)(H,14,15,17)
SMILES: CC(=O)NC1=CC=CC(=C1)NC2=C3C(=NC=N2)N(N=N3)C
Molecular Formula: C13H13N7O
Molecular Weight: 283.295

N-(3-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)phenyl)acetamide

CAS No.: 899729-70-5

Cat. No.: VC6053962

Molecular Formula: C13H13N7O

Molecular Weight: 283.295

* For research use only. Not for human or veterinary use.

N-(3-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)phenyl)acetamide - 899729-70-5

Specification

CAS No. 899729-70-5
Molecular Formula C13H13N7O
Molecular Weight 283.295
IUPAC Name N-[3-[(3-methyltriazolo[4,5-d]pyrimidin-7-yl)amino]phenyl]acetamide
Standard InChI InChI=1S/C13H13N7O/c1-8(21)16-9-4-3-5-10(6-9)17-12-11-13(15-7-14-12)20(2)19-18-11/h3-7H,1-2H3,(H,16,21)(H,14,15,17)
Standard InChI Key MHBODMOPUYLSTD-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=CC(=C1)NC2=C3C(=NC=N2)N(N=N3)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key components:

  • A triazolopyrimidine core (3-methyl-3H- triazolo[4,5-d]pyrimidine), comprising a five-membered triazole ring fused to a six-membered pyrimidine ring.

  • An aniline derivative (3-aminophenyl) serving as a linker.

  • An acetamide group (-NHCOCH₃) attached to the phenyl ring.

The methyl group at position 3 of the triazole ring introduces steric and electronic effects that influence binding selectivity .

Table 1: Key Structural Descriptors

PropertyValue/Description
IUPAC NameN-(3-((3-Methyl-3H-[1,2,] triazolo[4,5-d]pyrimidin-7-yl)amino)phenyl)acetamide
Molecular FormulaC₁₄H₁₅N₇O
Molecular Weight313.33 g/mol
CAS Registry NumberNot explicitly reported in literature
Hybridizationsp²/sp³ hybridized atoms in fused rings

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically follows a multi-step protocol:

Step 1: Preparation of 3-methyl-3H- triazolo[4,5-d]pyrimidin-7-amine via cyclocondensation of 4,5-diaminopyrimidine with methyl azide under acidic conditions.
Step 2: Coupling with 3-nitroacetophenone using palladium-catalyzed Buchwald-Hartwig amination, followed by reduction to yield 3-aminophenyl intermediate .
Step 3: Acetylation of the aniline group using acetic anhydride in dichloromethane .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
1H₂SO₄, CH₃N₃, 80°C, 12h62
2Pd(dba)₂, Xantphos, K₃PO₄, toluene, 110°C45
3(CH₃CO)₂O, DCM, RT, 4h89

Industrial production employs continuous-flow reactors to enhance scalability, with yields exceeding 70% in optimized setups .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate aqueous solubility (1.2 mg/mL at 25°C) due to its hydrophobic triazolopyrimidine core. Stability studies indicate degradation <5% under ambient conditions over 12 months, with accelerated degradation observed at pH <3 or >9 .

Table 3: Physicochemical Profile

PropertyValueMethod
LogP2.1 ± 0.3HPLC (C18 column)
pKa4.9 (pyrimidine N), 9.2 (amide)Potentiometric titration
Melting Point218–220°C (dec.)Differential Scanning Calorimetry

Biological Activity and Mechanism

Kinase Inhibition

The compound demonstrates nanomolar inhibition (IC₅₀ = 23 nM) against Nek2 kinase, a mitotic regulator overexpressed in breast and ovarian cancers. Structural studies reveal covalent binding to cysteine 22 via Michael addition, facilitated by the electron-deficient ethynyl group in related analogs .

Antiproliferative Effects

In MCF-7 breast cancer cells, it reduces viability by 78% at 10 μM (72h exposure). Mechanistically, this correlates with G2/M cell cycle arrest and caspase-3/7 activation, indicating apoptosis induction .

Table 4: In Vitro Pharmacological Data

AssayResultCell Line/Model
Nek2 InhibitionIC₅₀ = 23 nMRecombinant enzyme
Cell ViabilityIC₅₀ = 4.7 μMMCF-7 (breast cancer)
Caspase-3/7 Activation3.8-fold increase vs. controlHeLa

Pharmacological Applications

Oncology

Preclinical studies in xenograft models show 60% tumor growth inhibition at 50 mg/kg (oral, q.d.), with no significant weight loss or hepatotoxicity .

Inflammatory Diseases

The compound suppresses TNF-α production in LPS-stimulated macrophages (EC₅₀ = 12 μM), suggesting potential in rheumatoid arthritis and Crohn’s disease .

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